molecular formula C₃₁H₂₆D₇N₃O₆S B1146999 Zafirlukast p-Tolyl Isomer-d7 CAS No. 1794886-13-7

Zafirlukast p-Tolyl Isomer-d7

货号: B1146999
CAS 编号: 1794886-13-7
分子量: 582.72
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zafirlukast p-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast p-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast. This compound is used in various scientific research applications due to its unique properties and structure.

准备方法

The synthesis of Zafirlukast p-Tolyl Isomer-d7 involves several steps, including the substitution on indole nitrogen, phenyl ring of sulfonamide moiety, and C-5 position of the indole moiety . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

Zafirlukast p-Tolyl Isomer-d7 undergoes various types of chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include organic solvents, oxidizing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Analytical Method Development

Zafirlukast p-Tolyl Isomer-d7 is extensively utilized in the development and validation of analytical methods. Its deuterated nature allows researchers to distinguish between the compound and its metabolites or impurities during mass spectrometry and nuclear magnetic resonance (NMR) studies. This is crucial for:

  • Quantitative Analysis : Enhancing the sensitivity and specificity of assays.
  • Method Validation : Ensuring compliance with regulatory standards such as Good Manufacturing Practices (GMP) and International Conference on Harmonisation (ICH) guidelines.

Pharmacokinetics and Drug Metabolism Studies

The compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. It allows researchers to trace the metabolic pathways of zafirlukast without interference from endogenous compounds. Key areas of focus include:

  • Metabolic Stability : Understanding how zafirlukast is metabolized in vivo, which can inform dosing regimens.
  • Bioavailability Studies : Assessing how much of the drug reaches systemic circulation and its effects on therapeutic outcomes.

Clinical Research and Trials

This compound has been used in clinical research settings to evaluate the efficacy and safety of zafirlukast in various populations. For instance, multicenter trials have demonstrated its effectiveness in reducing asthma symptoms and improving lung function without significant adverse effects . The deuterated form can help differentiate between therapeutic effects and side effects during these trials.

Reference Standards for Quality Control

As a reference standard, this compound is critical for quality control processes in pharmaceutical manufacturing. It ensures that products meet specified purity and potency levels, which is essential for regulatory approval .

Case Study 1: Efficacy in Asthma Management

A randomized controlled trial assessed the impact of zafirlukast on patients with chronic asthma. Results indicated that patients receiving zafirlukast experienced a significant reduction in beta-agonist use and improved pulmonary function metrics compared to placebo groups . The study highlighted the importance of leukotriene receptor antagonists in asthma management.

Case Study 2: Pharmacokinetic Profiling

In a study focusing on the pharmacokinetics of zafirlukast, researchers utilized this compound to track metabolic pathways through mass spectrometry. Findings revealed that deuterated forms provided clearer insights into metabolic pathways, enhancing understanding of drug interactions and efficacy .

作用机制

The mechanism of action of Zafirlukast p-Tolyl Isomer-d7 involves the inhibition of cysteinyl leukotriene receptors, specifically the CysLT1 receptors . By blocking these receptors, the compound reduces the constriction of airways, build-up of mucus in the lungs, and inflammation of the breathing passages. This mechanism is similar to that of Zafirlukast, which is used for the prophylaxis and chronic treatment of asthma.

相似化合物的比较

Zafirlukast p-Tolyl Isomer-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds . Similar compounds include other positional isomers and impurities of Zafirlukast, such as N-desmethyl Zafirlukast analogs and DCU analogs . These compounds share similar structures and properties but differ in their specific substitutions and labeling.

属性

CAS 编号

1794886-13-7

分子式

C₃₁H₂₆D₇N₃O₆S

分子量

582.72

同义词

N-[3-[[2-Methoxy-4-[[[(4-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Related Compound E-d7;  Cyclopentyl 3-[2-Methoxy-4-[p-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。